Potassium bis(trifluoromethanesulfonyl)imide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F6NO4S2.K/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFIZLDWRFTUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6KNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90076-67-8 | |

| Record name | Potassium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Potassium bis(trifluoromethanesulfonyl)imide chemical properties"

An In-Depth Technical Guide to the Chemical Properties of Potassium Bis(trifluoromethanesulfonyl)imide (KTFSI)

Abstract

This compound, commonly abbreviated as KTFSI, is a highly stable inorganic salt that has garnered significant attention across diverse scientific fields, most notably in the realm of energy storage. Its unique combination of high thermal and electrochemical stability, good ionic conductivity, and solubility in relevant organic solvents makes it a cornerstone material for next-generation battery and supercapacitor research. This technical guide provides a comprehensive exploration of the core chemical and physical properties of KTFSI, offering in-depth analysis for researchers, scientists, and drug development professionals. The narrative emphasizes the causal relationships between the molecular structure of KTFSI and its macroscopic properties, providing field-proven insights into its application and handling.

Introduction to KTFSI: A Molecule of Strategic Importance

The pursuit of safer, more efficient energy storage systems has intensified the search for electrolyte materials that can withstand demanding operational conditions. KTFSI (K[(CF₃SO₂)₂N]) has emerged as a leading candidate, serving both as a primary electrolyte salt in potassium-ion batteries and as a functional additive in lithium-ion systems.[1][2] Its significance stems from the inherent stability of the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion, a structure engineered for chemical inertness and efficient charge delocalization.

Chemical Identity

A precise understanding of a compound begins with its fundamental identifiers.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | KTFSI, Potassium Triflimide, Potassium Bistriflimide[1] |

| CAS Number | 90076-67-8 |

| Molecular Formula | C₂F₆KNO₄S₂[3][4] |

| Molecular Weight | 319.24 g/mol [1][3] |

Molecular Structure and Conformation

The properties of KTFSI are a direct consequence of its ionic structure, which consists of a potassium cation (K⁺) and the TFSI⁻ anion. The TFSI⁻ anion's stability is attributed to the strong electron-withdrawing nature of the two trifluoromethyl (CF₃) groups and the extensive delocalization of the negative charge across the sulfonyl-nitrogen-sulfonyl (O-S-N-S-O) framework.[5] This delocalization minimizes the reactivity of the anion, which is crucial for preventing unwanted side reactions within an electrochemical cell.

The TFSI⁻ anion can adopt two primary conformations: cisoid and transoid, defined by the relative positions of the CF₃ groups with respect to the S-N-S plane. While the transoid form is often thermodynamically favored in isolation, the cisoid conformation is commonly observed in the crystalline structures of alkali metal salts like KTFSI, including anhydrous crystals.[5][6]

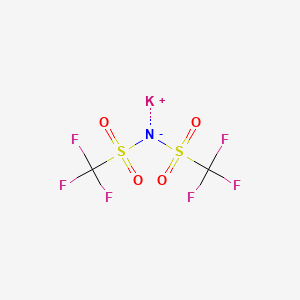

Caption: Ionic structure of KTFSI showing the K⁺ cation and TFSI⁻ anion.

Physicochemical Properties

The utility of KTFSI in various applications is governed by its distinct physical and chemical properties.

Core Physical Data

The fundamental physical constants of KTFSI are summarized below. It exists as a white, crystalline solid under ambient conditions.[1][7]

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder | [2][7] |

| Melting Point | 198-203 °C | [1][4][8] |

| Density | ~2.12 g/cm³ | [9][8] |

| Purity (Typical) | >98.0% | [7] |

Solubility and Solvation Behavior

A critical parameter for electrolyte formulation is the salt's ability to dissolve and dissociate in non-aqueous solvents. KTFSI exhibits excellent solubility in a wide range of polar solvents, which is a key advantage for its use in batteries.

-

Solvents: It is soluble in water, as well as common battery-grade solvents like propylene carbonate (PC), dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethers such as dimethoxyethane (DME).[9][10]

-

Causality: The solubility is driven by the favorable ion-dipole interactions between the potassium cation and the TFSI⁻ anion with polar solvent molecules. The large size and delocalized charge of the TFSI⁻ anion result in a relatively weak ion-pairing with K⁺ in solution, promoting dissociation and, consequently, high ionic conductivity.

Thermal and Chemical Stability

KTFSI is renowned for its exceptional thermal stability, a property conferred by the robust TFSI⁻ anion.[2][11]

-

Thermal Decomposition: Unlike many other electrolyte salts such as lithium hexafluorophosphate (LiPF₆), which decomposes at lower temperatures, salts of the TFSI⁻ anion are thermally stable to well over 300°C.[12] This high thermal stability enhances the safety profile of electrochemical devices, particularly under high-temperature operation or abuse conditions.

-

Chemical Stability: The salt is stable under normal conditions.[13] However, it is hygroscopic and sensitive to moisture; therefore, it must be handled and stored under an inert and dry atmosphere (e.g., in a glovebox or with a desiccant) to prevent water absorption, which can degrade electrolyte performance.[9][7][14]

-

Hazardous Decomposition: In the event of a fire or extreme thermal decomposition, KTFSI can release hazardous gases, including oxides of carbon (CO, CO₂), nitrogen (NOx), sulfur (SOx), and hydrogen fluoride (HF).[13][15]

Electrochemical Characteristics

For professionals in drug development, understanding electrochemical properties can be relevant for designing electro-responsive drug delivery systems or sensors. For battery scientists, these are the most critical parameters.

Ionic Conductivity

The performance of an electrolyte is directly tied to its ability to conduct ions. KTFSI-based electrolytes exhibit good ionic conductivity. In a study using acetonitrile (AN) as the solvent, a 1 M KTFSI solution demonstrated high conductivity, contributing to superior power and energy density in electrochemical capacitors compared to other alkali metal TFSI salts.[16] The high conductivity is a result of the effective dissociation of the salt and the mobility of the K⁺ and TFSI⁻ ions in the solvent medium.

Electrochemical Stability Window (ESW)

The ESW defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. A wide ESW is essential for high-voltage battery applications.

-

Performance: The TFSI⁻ anion is known for its exceptionally wide electrochemical window, often exceeding 5.0 V vs. Li/Li⁺.[6] This stability is a direct result of the delocalized negative charge and the strong electron-withdrawing CF₃ groups, which make the anion highly resistant to oxidation at the cathode.[5]

-

Significance: This wide window allows for the use of high-voltage cathode materials, enabling batteries with higher energy densities. Studies on various TFSI-based ionic liquids confirm that the anion is the primary determinant of this high stability.[17][18]

Caption: Experimental workflow for determining the ESW via cyclic voltammetry.

Key Applications and Mechanistic Insights

The unique properties of KTFSI enable its use in several high-performance applications.

-

Energy Storage: KTFSI is a primary electrolyte salt for emerging potassium-ion batteries and is also explored in lithium-ion systems.[1][19][20] Its high thermal stability and wide ESW are critical for developing safer, high-voltage devices.[2] In supercapacitors, its high conductivity and stability contribute to high power density and long cycle life.[16]

-

Catalysis: KTFSI can function as a Lewis acid catalyst. It has been used to enhance the low-temperature radical polymerization of N,N-dimethylacrylamide, demonstrating its utility in organic synthesis.[1] In this role, the K⁺ ion coordinates with the monomer, activating it for polymerization.

-

Ionic Liquids Synthesis: KTFSI serves as a common precursor for synthesizing a variety of ionic liquids (ILs).[2] By pairing the TFSI⁻ anion with different organic cations, a wide range of ILs with tunable properties like viscosity, conductivity, and thermal stability can be created for diverse applications.[11][21]

Experimental Protocols and Handling

Protocol: Measuring Ionic Conductivity

-

Preparation: Dry KTFSI salt under high vacuum at >100°C for at least 24 hours to remove all traces of moisture.

-

Formulation: Inside an argon-filled glovebox (<0.5 ppm H₂O, O₂), prepare a 1 M solution of KTFSI in the desired anhydrous solvent (e.g., propylene carbonate).

-

Measurement: Transfer the electrolyte to a sealed conductivity cell.

-

Instrumentation: Use a benchtop conductivity meter. Equilibrate the cell at the desired temperature (e.g., 25°C).

-

Data Collection: Record the conductivity value once it has stabilized. Repeat the measurement at various temperatures to determine the temperature dependence.

-

Causality Check: Inconsistent or low conductivity values often point to residual moisture in the salt or solvent, which increases viscosity and ion pairing, thereby impeding ion transport.

Safety and Handling Procedures

KTFSI requires careful handling due to its hazardous nature.

-

Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage (Hazard Statement H314).[7][13][22]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[13][15]

-

Handling: All handling should be performed in a chemical fume hood to avoid inhalation of the powder.[15] Avoid creating dust.[22] Store the material in a tightly sealed container under an inert gas (e.g., argon or nitrogen) in a cool, dry place away from moisture.[7][13]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[13][22] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[13][15]

Conclusion

This compound is a material of significant scientific and commercial interest due to its exceptional combination of properties. Its high thermal stability, wide electrochemical window, and good ionic conductivity are directly attributable to the unique structure of the TFSI⁻ anion. These characteristics position KTFSI as a critical enabling component for the advancement of high-performance energy storage technologies and as a versatile tool in catalysis and materials science. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, is essential for unlocking its full potential in research and development.

References

-

Sigma-Aldrich. Potassium bis(trifluoromethylsulfonyl)imide, battery grade 99.5.

-

ChemBK. PotassiuM bis(trifluoroMethylsulfonyl)iMide.

-

CymitQuimica. This compound.

-

RoCo Global. This compound, 99%.

-

Fisher Scientific. SAFETY DATA SHEET - Potassium bis(trifluoromethylsulfonyl)imide.

-

TCI Chemicals. SAFETY DATA SHEET - this compound.

-

PubChem. This compound.

-

ChemicalBook. POTASSIUM BIS(TRIFLUOROMETHANESULFONLY)IMIDE.

-

Alfa Chemistry. Potassium bis(trifluoromethanesulfonly)imide.

-

FUJIFILM Wako Chemicals. SAFETY DATA SHEET - this compound.

-

Smolecule. Buy this compound.

-

Molbase. POTASSIUM BIS(TRIFLUOROMETHANESULFONLY)IMIDE CAS#: 90076-67-8.

-

TCI Chemicals. This compound.

-

ResearchGate. Synthesis and structures of alkali metal salts of bis[(trifluoromethyl)sulfonyl]imide.

-

ResearchGate. Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures.

-

Google Patents. US8377406B1 - Synthesis of bis(fluorosulfonyl)imide.

-

ChemScene. Potassium bis(trifluoromethylsulfonyl)imide.

-

PubMed Central (PMC). Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluoromethanesulfonyl)imide.

-

TCI Chemicals (International Site). This compound.

-

Oxford Academic. Room Temperature Molten Salts Based on Trialkylsulfonium Cations and Bis(trifluoromethylsulfonyl)imide.

-

Sigma-Aldrich. Potassium bis(trifluoromethylsulfonyl)imide, battery grade 99.5.

-

MDPI. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt.

-

AMERICAN ELEMENTS. Potassium bis(trifluoromethylsulfonyl)imide.

-

ResearchGate. Bis(trifluoromethanesulfonyl)imide Metallic Salts Based Electrolytes for Electrochemical Capacitor Application: Theoretical vs Experimental Performance.

-

Sigma-Aldrich. Potassium trifluoromethanesulfonimide 97%.

-

Frontiers. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids.

-

PubMed Central (PMC). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids.

Sources

- 1. roco.global [roco.global]

- 2. Buy this compound | 90076-67-8 [smolecule.com]

- 3. This compound | C2F6KNO4S2 | CID 11099217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluorome thanesulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. POTASSIUM BIS(TRIFLUOROMETHANESULFONLY)IMIDE | 90076-67-8 [chemicalbook.com]

- 10. 三氟甲磺酰亚胺钾 ≥99.5% trace metals basis, anhydrous, battery grade | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. POTASSIUM BIS(TRIFLUOROMETHANESULFONLY)IMIDE CAS#: 90076-67-8 [m.chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids [frontiersin.org]

- 18. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. トリフルオロメタンスルホンイミドカリウム ≥99.5% trace metals basis, anhydrous, battery grade | Sigma-Aldrich [sigmaaldrich.com]

- 20. americanelements.com [americanelements.com]

- 21. academic.oup.com [academic.oup.com]

- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Potassium Bis(trifluoromethanesulfonyl)imide (KTFSI)

Foreword: The Pivotal Role of KTFSI in Advanced Energy Storage

Potassium bis(trifluoromethanesulfonyl)imide, commonly abbreviated as KTFSI, has emerged as a critical electrolyte salt in the burgeoning field of potassium-ion batteries (KIBs). Its appeal stems from a combination of high thermal stability, excellent electrochemical stability, and good solubility in a variety of organic solvents.[1] These properties make it a promising candidate to enable high-performance, cost-effective energy storage solutions, moving away from the resource constraints of lithium-ion technology. This guide provides an in-depth exploration of the synthesis and purification of KTFSI, offering a robust framework for researchers and professionals in drug development and materials science.

Physicochemical Properties of KTFSI

A thorough understanding of the fundamental properties of KTFSI is paramount for its effective synthesis and purification.

| Property | Value |

| Molecular Formula | C₂F₆KNO₄S₂ |

| Molecular Weight | 319.24 g/mol [2] |

| Appearance | White crystalline solid[3] |

| Melting Point | 198-203 °C[2] |

| Solubility | Soluble in water and various polar organic solvents.[3] |

Synthesis of KTFSI: An Acid-Base Neutralization Approach

The most common and straightforward method for synthesizing KTFSI is through the neutralization of bis(trifluoromethanesulfonyl)imide acid (HTFSI) with a suitable potassium base. This approach is favored for its high yield and relatively simple procedure.

Reaction Mechanism

The core of the synthesis is a classic acid-base reaction where the highly acidic proton of HTFSI is abstracted by a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to form the potassium salt and a benign byproduct (water or water and carbon dioxide).

With KOH: HTFSI + KOH → KTFSI + H₂O

With K₂CO₃: 2 HTFSI + K₂CO₃ → 2 KTFSI + H₂O + CO₂

The choice between KOH and K₂CO₃ often depends on the desired reaction conditions and the ease of purification. KOH is a stronger base and reacts more readily, while K₂CO₃ is a milder base and its use can sometimes simplify the removal of byproducts.

Experimental Protocol: Synthesis of KTFSI using Potassium Bicarbonate

This protocol is adapted from the synthesis of a similar potassium sulfonimide salt and is expected to yield high-purity KTFSI.[4]

Materials:

-

Bis(trifluoromethanesulfonyl)imide acid (HTFSI)

-

Potassium bicarbonate (KHCO₃)

-

Ethanol (anhydrous)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve HTFSI in a minimal amount of anhydrous ethanol with stirring.

-

In a separate beaker, prepare a saturated solution of potassium bicarbonate in deionized water.

-

Slowly add the potassium bicarbonate solution dropwise to the HTFSI solution at room temperature with vigorous stirring. Effervescence (release of CO₂) will be observed.

-

Continue the addition until the effervescence ceases, indicating the complete neutralization of the acid.

-

After the reaction is complete, stir the solution for an additional hour to ensure homogeneity.

-

The crude KTFSI can be isolated by removing the solvent under reduced pressure using a rotary evaporator.

Purification of KTFSI: The Art of Recrystallization

The purity of KTFSI is paramount for its application in electrochemical devices, as impurities can significantly degrade performance. Recrystallization is a powerful technique to achieve high-purity crystalline KTFSI.[5]

The Principle of Recrystallization

Recrystallization leverages the difference in solubility of a compound in a given solvent at different temperatures. The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities should either be highly soluble at all temperatures or insoluble.

Experimental Protocol: Recrystallization of KTFSI

This protocol is a generalized procedure that can be optimized for KTFSI. The choice of solvent is critical and may require some experimentation. A good starting point would be a mixed solvent system, such as an alcohol-water mixture.

Materials:

-

Crude KTFSI

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Activated carbon (optional, for removing colored impurities)

Procedure:

-

Dissolve the crude KTFSI in a minimal amount of the chosen solvent system at its boiling point.

-

If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Hot-filter the solution to remove any insoluble impurities and the activated carbon.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of KTFSI.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified KTFSI crystals under vacuum at an elevated temperature (e.g., 80-100 °C) to remove any residual solvent.

Workflow for KTFSI Synthesis and Purification

Caption: Workflow for the synthesis and purification of KTFSI.

Characterization of KTFSI: Ensuring Purity and Identity

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized KTFSI.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the KTFSI molecule. The spectrum will show characteristic absorption bands for the S=O, C-F, and S-N-S bonds.[3][6] Comparison of the obtained spectrum with a reference spectrum can confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is particularly useful for characterizing KTFSI. The trifluoromethyl groups will give a characteristic signal in the ¹⁹F NMR spectrum. The absence of impurity peaks is a strong indicator of the purity of the sample.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of KTFSI.[2] The analysis involves heating the sample at a controlled rate and monitoring its weight loss. A sharp weight loss at a high temperature indicates the decomposition of the compound. For high-purity KTFSI, there should be no significant weight loss before its decomposition temperature.

Safety and Handling

KTFSI and the reagents used in its synthesis require careful handling.

-

HTFSI is a strong acid and is corrosive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Potassium hydroxide is a corrosive base.[7]

-

Organic solvents like ethanol are flammable.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis and purification of high-purity KTFSI are critical for advancing potassium-ion battery technology. The acid-base neutralization method followed by recrystallization provides a reliable and scalable route to obtaining this essential electrolyte salt. Rigorous characterization is necessary to ensure the quality of the final product, thereby enabling the development of next-generation energy storage devices.

References

-

Oteo, M. et al. (2023). Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluoromethanesulfonyl)imide. Frontiers in Chemistry, 11, 1228811. [Link]

-

RoCo Global. This compound, 99%. [Link]

- Google Patents. Preparation method of potassium bis(fluorosulfonyl)imide.

- Google Patents. Purification of bis (fluorosulfonyl) imide salt.

-

Zhang, W. et al. (2022). Fundamental Understanding and Research Progress on the Interfacial Behaviors for Potassium-Ion Battery Anode. Advanced Science, 9(18), 2200683. [Link]

-

Sankarasubramanian, S. et al. (2019). FTIR spectra of the electrolytes used in this study with various salt concentrations. ResearchGate. [Link]

-

LabXchange. Lab Procedure: Recrystallization. [Link]

-

RSC Publishing. Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts. [Link]

-

TA Instruments. Analysis of Electrolyte Properties. [Link]

-

Squarespace. Potassium persulfate recrystallization. [Link]

-

YouTube. Chemical/Laboratory Techniques: Recrystallization. [Link]

Sources

- 1. CN101456832A - Method for preparing bis(trifluoromethanesulfonyl)imide metal salt - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluorome thanesulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Fundamental Understanding and Research Progress on the Interfacial Behaviors for Potassium‐Ion Battery Anode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Potassium Bis(trifluoromethanesulfonyl)imide (KTFSI)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium bis(trifluoromethanesulfonyl)imide (KTFSI) is an inorganic salt of significant interest, primarily for its application as a stable electrolyte in next-generation potassium-ion and solid-state batteries.[1][2] Understanding its solid-state properties, including crystal structure and polymorphic behavior, is fundamental to controlling its performance, stability, and synthesis. This guide provides a detailed examination of the KTFSI crystal structure, evaluates the current understanding of its polymorphism, and outlines the key experimental methodologies used for its characterization. We synthesize crystallographic data with field-proven analytical insights to explain the causal relationships between molecular conformation, crystal packing, and material properties.

Introduction to KTFSI: Significance and Applications

This compound (C₂F₆KNO₄S₂) is a metal salt composed of a potassium cation (K⁺) and a bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion.[3] The TFSI⁻ anion is known for its high thermal and electrochemical stability, attributed to the extensive delocalization of the negative charge across the sulfonyl-nitrogen-sulfonyl (S-N-S) framework and the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) groups.[4]

These properties make KTFSI a highly promising electrolyte salt for electrochemical applications, particularly in:

-

Potassium-Ion Batteries (PIBs): As a low-cost and abundant alternative to lithium, potassium is a key candidate for next-generation energy storage. KTFSI serves as a stable potassium salt in both liquid and solid-polymer electrolytes.[1]

-

Solid-State Batteries: In solid polymer electrolytes (SPEs), typically based on poly(ethylene oxide) (PEO), KTFSI provides good ionic conductivity and thermal stability.[5]

The performance of KTFSI in these applications is directly dependent on its solid-state structure. Crystal packing influences ionic mobility, solubility, and interfacial stability with electrodes. Therefore, a thorough understanding of its crystallography is not merely academic but essential for rational battery design.

The TFSI⁻ Anion: Conformational Isomerism

A critical feature of the TFSI⁻ anion is its conformational flexibility. It can exist in two primary conformations, cis and trans, defined by the relative positions of the two -CF₃ groups with respect to the S-N-S plane.

-

Trans Conformer: The -CF₃ groups are on opposite sides of the S-N-S plane. This conformation is generally more stable in the gas phase or in non-coordinating environments.

-

Cis Conformer: The -CF₃ groups are on the same side of the S-N-S plane.

While the trans form is often thermodynamically favored for the free anion, the cis conformation is commonly observed in the crystalline structures of alkali metal TFSI salts, including KTFSI.[4][6] This preference is a direct consequence of the coordination between the alkali cation and the oxygen atoms of the sulfonyl groups. The cis arrangement allows the anion to act as an effective chelating ligand for the cation, leading to a more stable crystal lattice.[6][7] This interaction is a prime example of how intermolecular forces in the solid state dictate molecular conformation.

Figure 1: Conformational preference of the TFSI⁻ anion.

The Crystal Structure of KTFSI

The crystal structure of KTFSI has been primarily characterized as a single, stable form under standard conditions. This structure provides the foundational blueprint for its material properties.

Crystallographic Data

Single-crystal X-ray diffraction studies have determined that KTFSI crystallizes in the orthorhombic system.[6][7][8] The key crystallographic parameters, as reported in the literature, are summarized below.

| Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | [6][7] |

| Space Group | Pbcn | [6][7] |

| a (Å) | 11.235 | [7] |

| b (Å) | 11.192 | [7] |

| c (Å) | 15.602 | [7] |

| α, β, γ (°) | 90, 90, 90 | [7] |

| Volume (ų) | 1961.5 | [7] |

| Z (Formula units) | 8 | [7] |

| Anion Conformation | cis | [4][6] |

Key Structural Features

The KTFSI crystal lattice exhibits a distinct layered structure. This architecture consists of alternating layers of potassium cations and TFSI⁻ anions stacked along the b-axis.[6][7] Within this arrangement:

-

Cationic Layers: The K⁺ ions form distinct layers.

-

Anionic Layers: The TFSI⁻ anions orient themselves such that the hydrophilic sulfonyl groups (SO₂) face the cationic layers, facilitating strong ionic interactions. The hydrophobic trifluoromethyl (-CF₃) groups point away from the cations.[6]

-

Potassium Coordination: Each K⁺ cation is primarily coordinated by oxygen atoms from the sulfonyl groups of neighboring TFSI⁻ anions. This strong chelation stabilizes the cis conformation of the anion, as previously discussed.[7]

This layered packing is a common motif among alkali TFSI salts and is crucial for understanding the anisotropic (directionally dependent) properties of these materials, including ionic conductivity.

Polymorphism in KTFSI: An Evaluation of the Current Literature

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have vastly different physical properties, including melting point, solubility, stability, and conductivity.

The Challenge of Polymorphism in Material Science

For materials used in applications like batteries or pharmaceuticals, controlling polymorphism is critical. An unexpected phase transition to a less stable or poorly performing polymorph during manufacturing or use can lead to device failure. Therefore, comprehensive screening for and characterization of potential polymorphs is a vital step in material development.

Current Findings on KTFSI

Despite the prevalence of polymorphism in related salts, such as alkali bis(fluorosulfonyl)amides (FSIs), the scientific literature to date has predominantly identified and characterized only the single orthorhombic polymorph of KTFSI described above.[9] While minor variations in lattice parameters can be found across different reports, these are generally attributed to different experimental conditions (e.g., temperature) rather than distinct polymorphic forms.

The apparent lack of multiple stable KTFSI polymorphs under typical crystallization conditions suggests that the orthorhombic structure represents a deep thermodynamic minimum. However, the potential for metastable polymorphs to form under specific conditions (e.g., rapid cooling from the melt, crystallization from different solvents, or high pressure) cannot be entirely ruled out and remains an area for further investigation.

Experimental Methodologies for Structural Characterization

A multi-technique approach is essential for the unambiguous characterization of crystal structure and the screening for polymorphism. The causality behind this workflow is to use a definitive method (SC-XRD) to solve the primary structure and complementary methods (DSC, TGA, Raman) to screen for other forms and probe thermal stability.

Figure 2: Experimental workflow for crystal structure and polymorph characterization.

Synthesis and Crystallization of KTFSI

High-purity KTFSI is typically synthesized via a neutralization reaction between bis(trifluoromethanesulfonyl)imide acid (HTFSI) and a potassium base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).

The crucial step for structural analysis is obtaining high-quality single crystals. This is an empirical process where the choice of solvent and crystallization conditions is paramount.

-

Rationale for Solvent Selection: Solvents are chosen based on the solubility of KTFSI. A common strategy is to dissolve the salt in a good solvent (e.g., water, short-chain alcohols) and induce crystallization by slow evaporation or by introducing an anti-solvent in which the salt is poorly soluble.[4]

-

Crystallization Technique: Slow evaporation of the solvent at a constant temperature is the most common method. The slow rate is critical as it allows molecules sufficient time to arrange themselves into a well-ordered, low-energy crystal lattice, increasing the probability of obtaining a single, thermodynamically stable polymorph.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Step-by-Step Methodology:

-

Crystal Selection & Mounting: A suitable single crystal (typically <0.5 mm, clear, with well-defined faces) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

Structure Solution & Refinement: The atomic positions are determined (solved) and then optimized (refined) to achieve the best possible fit between the calculated and observed diffraction patterns. The final output is a complete crystallographic information file (CIF).

Protocol: Thermal Analysis (DSC/TGA) for Phase Screening

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for detecting phase transitions and assessing thermal stability.[10][11]

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the bulk KTFSI powder (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

DSC Analysis:

-

The sample and reference pans are placed in the DSC cell.

-

A temperature program is run, typically heating the sample at a constant rate (e.g., 10 °C/min) over a desired range (e.g., 25 °C to 250 °C).[12]

-

Data Interpretation: The DSC curve plots heat flow versus temperature.

-

An endothermic peak (heat absorption) without mass loss indicates a phase transition, such as melting. For KTFSI, a sharp melting endotherm is expected around 200 °C.[2][13]

-

An exothermic peak (heat release) on cooling indicates crystallization. The presence of multiple melting peaks or crystallization events can be an indicator of polymorphism.

-

-

-

TGA Analysis:

-

A sample is placed on a sensitive microbalance within a furnace.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., inert nitrogen).

-

Data Interpretation: The TGA curve plots mass versus temperature. For KTFSI, this analysis confirms that the salt is thermally stable up to well beyond its melting point, ensuring that any events observed in the DSC are phase transitions, not decomposition.

-

Protocol: Vibrational Spectroscopy (Raman) for Polymorph Identification

Raman spectroscopy is highly sensitive to the local molecular environment and symmetry. Since different polymorphs have different crystal packing and intermolecular interactions, their Raman spectra will exhibit subtle but distinct differences in peak positions, splitting, or intensities, providing a unique "fingerprint" for each form.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide.

-

Data Acquisition: A Raman spectrometer is used to acquire the spectrum. A laser of a specific wavelength is focused on the sample, and the scattered light is collected and analyzed.

-

Data Interpretation: The spectrum is compared against a reference spectrum of a known crystal form (e.g., the one identified by SC-XRD). Any significant, reproducible differences in the spectra of different batches or crystals would strongly suggest the presence of a new polymorph. Key regions to analyze for the TFSI⁻ anion include the S-N-S vibrational modes and C-F stretching modes.[14]

Conclusion and Future Outlook

The solid-state structure of KTFSI is well-characterized, revealing an orthorhombic crystal system (space group Pbcn) with a distinct layered architecture. This structure is stabilized by the strong coordination of potassium cations with the oxygen atoms of the TFSI⁻ anion, which locks the anion in a cis conformation. While polymorphism is a common and critical phenomenon in related materials, the current body of literature points to KTFSI being predominantly monomorphic under standard conditions.

For researchers and developers, this apparent stability is advantageous, simplifying synthesis and ensuring consistent material properties. However, future work should focus on exploring more extreme crystallization conditions (e.g., high pressure, rapid quenching) to exhaustively screen for metastable polymorphs. The discovery of such forms, if they exist, could unlock new properties and functionalities. The robust, multi-technique characterization workflow detailed in this guide provides a self-validating system for any such future investigations, ensuring scientific integrity and advancing the development of next-generation energy storage materials.

References

-

Matsumoto, K., Hagiwara, R., & Ito, Y. (2013). Polymorphism of alkali bis(fluorosulfonyl)amides (M[N(SO2F)2], M = Na, K, and Cs). Inorganic Chemistry, 52(2), 568–576. [Link]

-

Sanchez-Diez, E., Garcia, L., Arcelus, O., Gomez-Camer, J. L., Acebedo, B., Pinedo, R., Armand, M., & Zhang, H. (2023). Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluoromethanesulfonyl)imide. Frontiers in Chemistry, 11, 1215115. [Link]

-

Thermodynamic properties and polymorphism of 1-alkyl-3-methylimidazolium bis(triflamides). (2009). ResearchGate. [Link]

-

This compound, 99%. (n.d.). RoCo Global. [Link]

-

Li, M., Liu, T., Bi, X., & Wang, C. (2021). Fundamental Understanding and Research Progress on the Interfacial Behaviors for Potassium‐Ion Battery Anode. Advanced Functional Materials, 31(39), 2103808. [Link]

-

Highly Concentrated KTFSI : Glyme Electrolytes for K/Bilayered‐V2O5 Batteries. (2020). ResearchGate. [Link]

-

Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluorome thanesulfonyl)imide. (2023). ResearchGate. [Link]

-

Sanchez-Diez, E., Garcia, L., Arcelus, O., et al. (2023). Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluorome thanesulfonyl)imide. Frontiers in Chemistry, 11. [Link]

-

Xue, Z., et al. (2005). Synthesis and structures of alkali metal salts of bis[(trifluoromethyl)sulfonyl]imide. Journal of Fluorine Chemistry, 126(5), 817-824. [Link]

-

Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance. (n.d.). TA Instruments. [Link]

-

Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. (2009). ResearchGate. [Link]

-

Foropoulos, J., & DesMarteau, D. D. (1984). Synthesis, properties, and reactions of bis((trifluoromethyl)sulfonyl) imide, (CF3SO2)2NH. Inorganic Chemistry, 23(23), 3720–3723. [Link]

-

Synergistic theoretical and experimental study on the ion dynamics of bis(trifluoromethanesulfonyl)imide-based alkali metal salts for solid polymer electrolytes. (2023). RSC Publishing. [Link]

-

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators. (n.d.). LabX. [Link]

-

Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. (2021). ResearchGate. [Link]

-

Investigating the Use of Differential Scanning Calorimetry in the Prediction of Part Properties in the High-Speed Sintering Process. (2021). MDPI. [Link]

Sources

- 1. Fundamental Understanding and Research Progress on the Interfacial Behaviors for Potassium‐Ion Battery Anode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. roco.global [roco.global]

- 3. 三氟甲磺酰亚胺钾 ≥99.5% trace metals basis, anhydrous, battery grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic theoretical and experimental study on the ion dynamics of bis(trifluoromethanesulfonyl)imide-based alkali metal salts for solid polymer electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluorome thanesulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluorome thanesulfonyl)imide [frontiersin.org]

- 9. Polymorphism of alkali bis(fluorosulfonyl)amides (M[N(SO2F)2], M = Na, K, and Cs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators [labx.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance - TA Instruments [tainstruments.com]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

The Solubility of KTFSI in Organic Solvents: A Comprehensive Technical Guide for Researchers

In the ever-evolving landscape of energy storage and pharmaceutical sciences, a deep understanding of the fundamental properties of materials is paramount. Potassium bis(trifluoromethanesulfonyl)imide (KTFSI), a salt composed of a potassium cation (K⁺) and a bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion, has emerged as a compound of significant interest. Its high thermal stability, electrochemical inertness, and favorable ionic conductivity make it a compelling candidate for applications ranging from electrolytes in next-generation potassium-ion batteries to components in novel drug delivery systems.[1]

A critical parameter governing the utility of KTFSI in these applications is its solubility in organic solvents. This technical guide provides an in-depth exploration of the solubility of KTFSI, offering a blend of empirical data, mechanistic insights, and practical experimental protocols. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for harnessing the full potential of KTFSI.

Understanding KTFSI: Physicochemical Properties

This compound is a white, crystalline solid with a molecular weight of 319.24 g/mol .[2] It is known to be hygroscopic and sensitive to moisture, necessitating careful handling in a dry environment.[1] One of its key attributes is its high thermal stability, with a melting point in the range of 198-203 °C.[1][3]

The TFSI⁻ anion is characterized by its large size and significant charge delocalization over the two sulfonyl groups and the central nitrogen atom. This feature is crucial in dictating the salt's interaction with solvent molecules and its overall solubility characteristics.

Solubility Profile of KTFSI in Organic Solvents

KTFSI exhibits a broad range of solubility across various classes of organic solvents, primarily driven by the polarity of the solvent and its ability to effectively solvate the potassium cation and the bulky TFSI⁻ anion.

Qualitative Solubility Overview

General observations indicate that KTFSI is readily soluble in polar aprotic solvents. These include:

-

Carbonates: Such as propylene carbonate (PC), ethylene carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC).[1][4]

-

Ethers: Including dimethoxyethane (DME) and dioxolane.[1]

-

Glymes: A class of ether solvents that are also effective in dissolving KTFSI.[5]

-

Ionic Liquids: For instance, N-butyl-N-methyl bis(trifluoromethanesulfonyl) imide.[1]

Conversely, its solubility in nonpolar solvents is expected to be negligible.

Quantitative Solubility Data

While a comprehensive, multi-solvent, temperature-dependent solubility dataset for KTFSI is not extensively available in a single source, this guide consolidates available quantitative and semi-quantitative data to provide a useful reference.

| Solvent System | Temperature (°C) | Solubility | Observations | Reference |

| Propylene Carbonate (PC) | 25 | > 0.5 M | Completely dissolves. Some reports note turbidity in solution. | [4][6] |

| Ethylene Carbonate / Diethyl Carbonate (EC/DEC) | Room Temperature | High | Commonly used as a co-solvent system in K-ion batteries. | [4] |

| Dimethoxyethane (DME) | Room Temperature | High | Forms highly conductive electrolytes. | [4] |

| Glyme | Not Specified | High (up to x=0.45 mole fraction) | Used in highly concentrated electrolytes for K-ion batteries. | [5] |

| Water | Not Specified | 10 mg/mL | Soluble in water. | [7] |

It is important to note a point of contention in the literature regarding the solubility of KTFSI in propylene carbonate. While some studies report complete dissolution at concentrations like 0.5 M, others have observed turbidity, suggesting potential solubility limits or the formation of complex species.[4][6] This highlights the necessity for researchers to meticulously validate solubility under their specific experimental conditions.

Factors Influencing the Solubility of KTFSI

The dissolution of KTFSI in an organic solvent is a complex interplay of thermodynamic factors. Understanding these driving forces is essential for rational solvent selection and electrolyte design.

Ion-Solvent Interactions: A Delicate Balance

The primary determinant of solubility is the strength of the interactions between the K⁺ and TFSI⁻ ions and the surrounding solvent molecules.

-

Cation Solvation: The potassium ion (K⁺), being a hard Lewis acid, preferentially interacts with the lone pair electrons of oxygen or nitrogen atoms in the solvent molecules. The strength of this interaction, or the solvation energy, plays a significant role. Solvents with high donor numbers (a measure of Lewis basicity) are generally better at solvating cations. However, K⁺ has a relatively large ionic radius and thus a lower charge density compared to Li⁺ or Na⁺. This results in weaker ion-solvent interactions, which can, in turn, lead to lower solubility for potassium salts in general.[8]

-

Anion Solvation: The TFSI⁻ anion is large and has a diffuse negative charge. This "soft" nature means its interaction with most polar aprotic solvents is weaker compared to smaller, "harder" anions. The large size of the TFSI⁻ anion is a key contributor to the generally high solubility of TFSI-based salts, as it leads to a lower lattice energy of the crystalline salt, making it easier for solvent molecules to overcome the ionic bonds.[4]

The overall solubility is a result of the balance between the energy required to break the KTFSI crystal lattice and the energy released upon solvation of the individual ions.

Solvent Properties

The physicochemical properties of the organic solvent are critical:

-

Polarity and Dielectric Constant: Solvents with high polarity and a high dielectric constant are more effective at shielding the electrostatic attraction between the K⁺ and TFSI⁻ ions, thus promoting dissolution.[9]

-

Viscosity: While not directly impacting the equilibrium solubility, solvent viscosity affects the rate of dissolution. Lower viscosity solvents generally allow for faster dissolution kinetics.

The "Like Dissolves Like" Principle

This fundamental principle holds true for KTFSI. Polar solvents are required to dissolve this ionic compound. The delocalized charge on the TFSI⁻ anion allows for favorable dipole-ion interactions with polar solvent molecules.

Experimental Protocol for Determining KTFSI Solubility

To ensure scientific integrity and reproducibility, a well-defined experimental protocol for determining the solubility of KTFSI is crucial. The following outlines a robust, self-validating gravimetric method.

Principle

This method involves preparing a saturated solution of KTFSI in the desired organic solvent at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining KTFSI is determined.

Materials and Equipment

-

This compound (KTFSI), high purity (e.g., battery grade, ≥99.5%)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or incubator

-

Analytical balance (± 0.0001 g)

-

Glass vials with airtight seals

-

Syringes and syringe filters (e.g., 0.2 µm PTFE)

-

Inert atmosphere glovebox (if handling highly moisture-sensitive solvents)

-

Vacuum oven

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of KTFSI to a known mass of the organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a temperature-controlled shaker set to the desired temperature. d. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

Sample Collection: a. After equilibration, stop the agitation and allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. This step is critical to avoid transferring any undissolved solid.

-

Gravimetric Analysis: a. Tare a clean, dry evaporating dish on the analytical balance. b. Dispense the collected supernatant from the syringe into the tared evaporating dish. c. Record the total mass of the evaporating dish and the saturated solution. d. Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the KTFSI (e.g., 80-120 °C, depending on the solvent's boiling point). e. Dry the sample to a constant weight. This is achieved when consecutive weighings, after further drying, show no significant change in mass. f. Record the final mass of the evaporating dish containing the dried KTFSI.

-

Calculation of Solubility: a. Mass of saturated solution: (Mass of dish + solution) - (Mass of empty dish) b. Mass of dissolved KTFSI: (Mass of dish + dried KTFSI) - (Mass of empty dish) c. Mass of solvent: (Mass of saturated solution) - (Mass of dissolved KTFSI) d. Solubility ( g/100 g solvent): (Mass of dissolved KTFSI / Mass of solvent) * 100

Self-Validation and Trustworthiness

This protocol incorporates self-validating steps. Ensuring an excess of solid KTFSI confirms saturation. Drying to a constant weight validates the complete removal of the solvent. For enhanced accuracy, the experiment should be performed in triplicate to assess reproducibility.

Visualizing the Dissolution Process and Key Interactions

To better understand the processes at play, diagrams can be powerful tools.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining KTFSI solubility.

Ion-Solvent Interactions in a Polar Aprotic Solvent

Sources

- 1. 三氟甲磺酰亚胺钾 ≥99.5% trace metals basis, anhydrous, battery grade | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C2F6KNO4S2 | CID 11099217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Electrolyte formulation strategies for potassium‐based batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. POTASSIUM BIS(TRIFLUOROMETHANESULFONLY)IMIDE | 90076-67-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

An In-Depth Technical Guide to Potassium Bis(trifluoromethanesulfonyl)imide (KTFSI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium bis(trifluoromethanesulfonyl)imide, commonly abbreviated as KTFSI, is a highly significant salt possessing the chemical formula C₂F₆KNO₄S₂. Its CAS Number is 90076-67-8 [1]. This guide provides a comprehensive technical overview of KTFSI, including its fundamental properties, a detailed synthesis protocol, and a thorough exploration of its applications, with a particular focus on its utility for researchers in materials science and drug development. The unique properties of the bis(trifluoromethanesulfonyl)imide (TFSI) anion, such as its high thermal and chemical stability, low coordinating ability, and charge delocalization, make KTFSI a versatile compound in a variety of advanced applications.

Introduction: The Significance of the TFSI Anion

The utility of this compound is intrinsically linked to the properties of its anionic component, the bis(trifluoromethanesulfonyl)imide (TFSI or NTf₂⁻) anion[2]. This non-coordinating anion is characterized by extensive charge delocalization across the sulfonyl groups and the central nitrogen atom, which imparts remarkable stability[3]. The electron-withdrawing nature of the two trifluoromethyl groups further enhances this effect. Consequently, salts containing the TFSI anion are noted for their high thermal stability, wide electrochemical windows, and poor coordination to cations[3][4]. These attributes are pivotal to the applications of KTFSI, ranging from electrolytes in energy storage devices to catalysts in organic synthesis.

Physicochemical Properties of KTFSI

A thorough understanding of the physicochemical properties of KTFSI is essential for its effective application. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 90076-67-8 | [1] |

| Molecular Formula | C₂F₆KNO₄S₂ | [1][5][6] |

| Molecular Weight | 319.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 198-203 °C | |

| Solubility | Soluble in water, carbonates (dimethyl carbonate, diethyl carbonate, propylene carbonate), glymes, and other ethers (dimethoxyethane, dioxolane). | |

| Density | 2.12 g/cm³ | [7] |

| Stability | Stable under normal conditions, but is hygroscopic and moisture sensitive. | [7][8] |

Synthesis of this compound: A Validated Protocol

The synthesis of KTFSI is typically achieved through a two-step process: the formation of the parent acid, bis(trifluoromethanesulfonyl)imide (HTFSI), followed by its neutralization with a suitable potassium base. This protocol ensures a high-purity product.

Step 1: Synthesis of Bis(trifluoromethanesulfonyl)imide (HTFSI)

The parent acid, a superacid, can be synthesized from trifluoromethanesulfonyl chloride. The following diagram illustrates the general synthetic workflow.

Caption: Synthesis workflow for Bis(trifluoromethanesulfonyl)imide (HTFSI).

Experimental Protocol for HTFSI Synthesis:

This protocol is a generalized representation and should be performed with appropriate safety precautions in a fume hood.

-

Preparation of Trifluoromethanesulfonamide: In a suitable reaction vessel, trifluoromethanesulfonyl chloride is reacted with ammonia. This reaction is typically carried out in an inert solvent at low temperatures to control the exothermicity.

-

Formation of HTFSI: The resulting trifluoromethanesulfonamide is then reacted with trifluoromethanesulfonyl fluoride in the presence of a suitable base to yield the desired bis(trifluoromethanesulfonyl)imide.

-

Purification: The crude HTFSI can be purified by sublimation under reduced pressure to yield the pure acid[9].

Causality in Experimental Choices: The use of a two-step process allows for the controlled formation of the imide structure. The initial formation of the sulfonamide provides a nucleophilic nitrogen that can then react with a second equivalent of a trifluoromethanesulfonyl halide. The choice of sublimation as a purification method is effective for separating the volatile HTFSI from non-volatile impurities.

Step 2: Neutralization to Form KTFSI

The final step involves the neutralization of the highly acidic HTFSI with a potassium base.

Caption: Neutralization step to form KTFSI.

Experimental Protocol for KTFSI Synthesis:

-

Dissolution: Dissolve a known quantity of bis(trifluoromethanesulfonyl)imide (HTFSI) in a suitable solvent, such as deionized water or a polar organic solvent.

-

Neutralization: Slowly add a stoichiometric amount of a potassium base, such as potassium carbonate or potassium hydroxide, to the HTFSI solution while stirring. The reaction is typically exothermic and may require cooling.

-

Monitoring: Monitor the pH of the solution to ensure complete neutralization.

-

Isolation: Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude KTFSI salt.

-

Purification: The KTFSI can be further purified by recrystallization from a suitable solvent system to obtain a high-purity product.

Self-Validating System: The purity of the final product can be verified through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and melting point analysis to assess purity.

Applications in Research and Development

The unique properties of KTFSI and the TFSI anion have led to their use in a diverse range of applications, from energy storage to organic synthesis and drug development.

Electrolytes for Energy Storage

A primary application of KTFSI is as an electrolyte salt in batteries, particularly in potassium-ion batteries. Its high solubility in polar organic solvents, excellent ionic conductivity, and wide electrochemical stability window make it a promising candidate for next-generation energy storage systems. The TFSI anion's resistance to hydrolysis also contributes to the longevity and safety of these devices[10].

Catalysis in Organic Synthesis

The weakly coordinating nature of the TFSI anion makes KTFSI and other metal triflimidates effective Lewis acid catalysts in a variety of organic transformations[2]. These catalysts are often more tolerant to functional groups and can be used in milder reaction conditions compared to traditional Lewis acids. This is particularly relevant in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For instance, metal triflimidates have been shown to catalyze Diels-Alder reactions, Friedel-Crafts acylations, and other carbon-carbon bond-forming reactions that are fundamental in medicinal chemistry[2].

Applications in Drug Development and Medicinal Chemistry

The TFSI moiety is finding increasing relevance in the pharmaceutical sciences.

-

Ionic Liquids in Drug Delivery: The TFSI anion is a common component in the formulation of ionic liquids (ILs)[11]. These ILs are being explored as novel drug delivery systems due to their tunable physicochemical properties, which can enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Synthesis of Bioactive Molecules: The catalytic properties of metal triflimidates are directly applicable to the synthesis of drug candidates. Their ability to promote complex chemical reactions with high selectivity is invaluable in the efficient construction of intricate molecular architectures.

-

Antitumor Potential: A study on a synthesized imidazolium salt with a bis(trifluoromethanesulfonyl) imide counter-anion demonstrated potential antitumor properties[12]. The research involved radiolabeling the compound and investigating its biodistribution, showing higher uptake in colon adenocarcinoma tumor cells compared to normal cells[12]. This highlights a direct application of TFSI-containing compounds in the exploration of new therapeutic agents.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage[8]. It is also hygroscopic and should be stored under an inert atmosphere to prevent degradation[7].

Handling Precautions:

-

Always handle KTFSI in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

This compound is a versatile and valuable compound for researchers across multiple scientific disciplines. Its unique combination of high stability, low coordinating ability, and solubility in a range of solvents makes it an enabling material in fields from energy storage to synthetic chemistry. For professionals in drug development, the emerging applications of the TFSI anion in catalysis and as a component of novel therapeutic agents present exciting opportunities for innovation. A thorough understanding of its properties, synthesis, and handling is crucial for harnessing its full potential in the laboratory and beyond.

References

- Google Patents. A kind of preparation method of bis(trifluoromethylsulfonyl)imide lithium salt.

-

ResearchGate. Synthesis of new organic super acids - N-(trifluoromethylsulfonyl)-imino derivatives of trifluoromethanesulfonic acid and bis(trifluoromethylsulfonyl)imide. [Link]

-

ScienceDirect. Synthesis and structures of alkali metal salts of bis[(trifluoromethyl)sulfonyl]imide. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Exploring Ionic Liquids: The Role of LiTFSI in Sustainable Chemical Processes. [Link]

-

PubChem. This compound. [Link]

-

National Center for Biotechnology Information. Synthesis, Radiolabeling, and Bioevaluation of Bis(Trifluoromethanesulfonyl) Imide. [Link]

-

ResearchGate. Complexes of bis[(perfluoroalkyl)sulfonyl]imides and their catalytic applications. [Link]

-

Frontiers. Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluoromethanesulfonyl)imide. [Link]

-

PRX Energy. Chemical Decomposition of the TFSI Anion under Aqueous Basic Conditions. [Link]

-

ResearchGate. TFSI and TDI Anions – Probes for Solvate Ionic Liquid and Disproportionation Based Lithium Battery Electrolytes. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. LiTFSI: The Key Ingredient for Efficient Lithium-Ion Battery Electrolytes. [Link]

-

ResearchGate. Preparation and reaction of bis (perfluoroalkanesulfonyl)methyl halides. [Link]

-

ResearchGate. Lithium bis(fluorosulfonyl)imide (LiFSI) as conducting salt for nonaqueous liquid electrolytes for lithium-ion batteries: Physicochemical and electrochemical properties. [Link]

- Google Patents. Method producing a solution containing carbonate and a metal salt of bis(fluorosulfonyl)imide.

Sources

- 1. POTASSIUM BIS(TRIFLUOROMETHANESULFONLY)IMIDE CAS#: 90076-67-8 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Potassium Trifluoromethanesulfonate (KOTF): Research on Efficient Catalysts in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. POTASSIUM BIS(TRIFLUOROMETHANESULFONLY)IMIDE | 90076-67-8 [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Trifluoromethanesulfonimide synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis, Radiolabeling, and Bioevaluation of Bis(Trifluoromethanesulfonyl) Imide - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Understanding KTFSI in a Research Context

An In-Depth Technical Guide to the Safe Handling of Potassium Bis(trifluoromethanesulfonyl)imide (KTFSI)

This compound, commonly abbreviated as KTFSI, is an inorganic salt with the chemical formula C₂F₆KNO₄S₂. It is a white, crystalline powder at room temperature, recognized for its high thermal stability and solubility in a variety of polar organic solvents. These properties have made KTFSI a material of significant interest in advanced research fields, particularly in materials science and electrochemistry.

Key applications driving its use include:

-

Potassium-Ion Batteries: KTFSI serves as a stable electrolytic salt in next-generation potassium-ion batteries, valued for its high ionic conductivity and wide electrochemical stability window.[1] Its use is being explored with various electrode materials, including metallic potassium anodes and dual-graphite systems.[1]

-

Lewis Acid Catalysis: It is employed as a Lewis acid to facilitate chemical reactions, such as enhancing the low-temperature radical polymerization of N,N-dimethylacrylamide.[2]

Given its increasing prevalence in laboratories, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for protecting researchers and ensuring experimental integrity. This guide provides a detailed examination of the safety data for KTFSI and outlines the essential precautions for its handling, storage, and disposal.

Section 1: Hazard Identification and Classification

KTFSI is classified as a hazardous chemical that poses significant risks upon improper handling.[3] The primary danger is its corrosive nature, capable of causing severe damage to skin, eyes, and mucous membranes.[3][4] All personnel must be familiar with its hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification Summary

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[4][5] | Danger | |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[4] | (Same as above) | Danger |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | Warning |

Data compiled from multiple safety data sheets.[3][4][6]

The causality behind this classification lies in the chemical's ability to react with moisture on biological tissues, leading to a corrosive effect that can destroy living tissue on contact. The "Danger" signal word indicates that this is a high-hazard material requiring stringent control measures.[4][6]

Section 2: Health Effects and Toxicological Information

While specific toxicological studies on KTFSI are not as extensive as for more common reagents, the available data from safety data sheets and analogous compounds like Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) underscore the need for caution.[3][7] The primary health risks are associated with direct contact and inhalation.

-

Skin Contact: Causes severe chemical burns.[4][6] Prompt and thorough decontamination is critical to mitigate the extent of tissue damage.

-

Eye Contact: Poses a risk of serious, irreversible eye damage.[3][4] The corrosive nature of the compound can rapidly damage the cornea. Immediate and prolonged rinsing is essential.

-

Inhalation: Inhaling the dust can lead to severe irritation and burns of the respiratory system.[3] All handling of the powder form must be performed in a way that prevents aerosolization.

-

Ingestion: If swallowed, KTFSI can cause severe burns to the mouth, throat, and stomach.[3] Ingestion is a medical emergency requiring immediate attention. Do NOT induce vomiting.[3][4][6]

While KTFSI itself is not classified as a persistent, bioaccumulative, and toxic (PBT) substance, related compounds in the per- and polyfluoroalkyl substances (PFAS) family, such as LiTFSI, have been shown to induce cytotoxicity, oxidative stress, and apoptosis in human cell lines, suggesting that exposure should be minimized as a general principle.[4][7]

Section 3: Safe Handling and Engineering Controls

A proactive approach to safety, prioritizing the elimination and control of hazards at the source, is fundamental. The "Hierarchy of Controls" is the established framework for implementing effective safety measures.

Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.

Engineering Controls (First Line of Defense)

-

Ventilation: Always handle KTFSI powder within a certified chemical fume hood to prevent inhalation of dust.[3] The fume hood sash should be kept as low as possible.

-

Contained Systems: For larger quantities or repetitive tasks, consider using a glove box, especially one with an inert atmosphere, which also protects the hygroscopic material from moisture.[1]

Step-by-Step Protocol for Safe Weighing and Handling

-

Preparation: Don all required Personal Protective Equipment (PPE) as described in Section 4 before entering the designated handling area. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

-

Staging: Place a plastic-backed absorbent liner on the work surface to contain any minor spills. Gather all necessary equipment (spatulas, weigh boats, containers) inside the hood.

-

Dispensing: Carefully open the KTFSI container inside the fume hood. Use a clean, dry spatula to transfer the desired amount of powder to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scooping.

-

Sealing: Immediately and securely close the main KTFSI container.[6] Due to its hygroscopic nature, minimizing its exposure to ambient air is critical for both safety and product integrity.[1]

-

Cleanup: After transferring the chemical, gently wipe the spatula and any contaminated surfaces with a damp cloth or towel inside the fume hood. Dispose of the weigh boat and liner as contaminated solid waste.

-

Post-Handling: Wash hands and forearms thoroughly with soap and water after exiting the lab area.

Section 4: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard and must be used in conjunction with engineering controls.[8] Selection of appropriate PPE is mandatory for all personnel handling KTFSI.

| Body Part | Required PPE | Rationale and Specifications |

| Eyes/Face | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. A full-face shield must be worn over the goggles when handling larger quantities or when there is a significant splash risk.[5] This provides protection against the severe eye damage hazard (H318).[4] |

| Hands | Chemical-Resistant Gloves | Wear nitrile or neoprene gloves. Always check for tears or holes before use. Use a "two-glove" or double-gloving method for added protection.[9] Contaminated gloves should be removed and disposed of immediately, followed by hand washing. |

| Body | Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is required. For tasks with a high risk of spills, a chemically resistant apron should be worn over the lab coat.[6] |

| Respiratory | Air-Purifying Respirator (if needed) | While a fume hood is the primary control, if engineering controls are not feasible or fail, a NIOSH-approved air-purifying respirator with appropriate cartridges for acid gases and particulates may be necessary.[10] |

Section 5: Storage and Disposal

Proper storage and disposal are critical phases of the chemical lifecycle that are essential for long-term laboratory safety.

Storage Protocols

-

Location: Store KTFSI in a cool, dry, well-ventilated area away from incompatible materials.[6][11]

-

Container: Keep the container tightly sealed to prevent contact with moisture, as the material is hygroscopic.[1][6] Storing inside a desiccator is a recommended best practice.

-

Security: Containers should be stored in a locked cabinet or an area with restricted access to authorized personnel only.[6]

Waste Disposal

-

Characterization: All waste containing KTFSI (e.g., contaminated gloves, weigh boats, paper towels, excess chemical) must be treated as hazardous waste.

-

Collection: Collect waste in designated, clearly labeled, and sealed hazardous waste containers. Do not mix KTFSI waste with other incompatible waste streams.

-

Disposal: Dispose of contents and containers in accordance with all local, state, and federal regulations, typically via an approved waste disposal plant or licensed contractor.[5] Do not dispose of KTFSI down the drain or in regular trash.[3]

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an injury or environmental impact.

Caption: A workflow for responding to spills or personnel exposure involving KTFSI.

First-Aid Measures

-

Inhalation: Immediately remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Call a physician or poison control center immediately.[3][4]

-